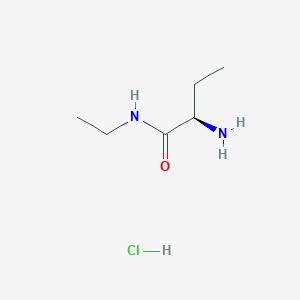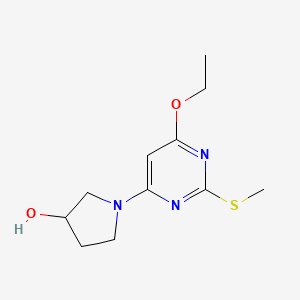![molecular formula C11H12FN B2787201 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1936606-29-9](/img/structure/B2787201.png)
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline, also known as FUBP1, is a synthetic compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has been found to have a unique chemical structure that allows it to interact with certain biological systems in the body. In
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have potential applications in the field of medicine. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to interact with certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is not fully understood. However, it is believed to interact with certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. These interactions may lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline.
Biochemical and Physiological Effects:
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, induce apoptosis (programmed cell death), and alter cellular signaling pathways. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have effects on the central nervous system, including the potential to modulate dopamine signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its unique chemical structure, which allows it to interact with certain biological systems in the body. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its limited availability, as it is a synthetic compound that requires specialized synthesis methods.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. One area of interest is the development of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline and its interactions with various biological systems. Finally, the potential use of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline in the treatment of neurological disorders warrants further investigation.
Synthesemethoden
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline can be synthesized through a multistep process that involves the use of various chemical reagents. The first step involves the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, which is then reacted with aniline to form 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. This synthesis method has been optimized to produce high yields of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline with high purity.
Eigenschaften
IUPAC Name |
4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYKOFGLPXIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)


![7-methyl-6-oxo-N-(2-phenoxyethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2787123.png)
![10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one](/img/structure/B2787124.png)
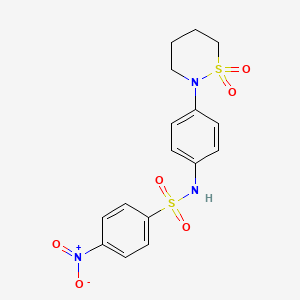
![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)
![methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2787133.png)
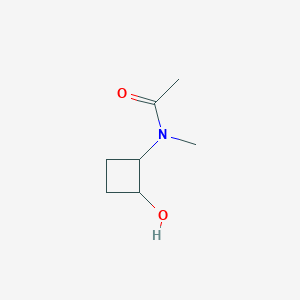
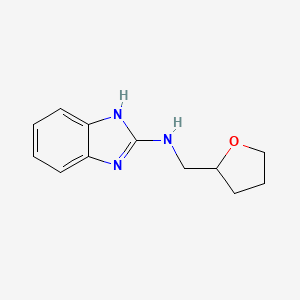
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)
